![molecular formula C12H21NO B13656481 [8-(Cyclopropylmethyl)-8-azabicyclo[3.2.1]octan-3-yl]methanol](/img/structure/B13656481.png)
[8-(Cyclopropylmethyl)-8-azabicyclo[3.2.1]octan-3-yl]methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[8-(Cyclopropylmethyl)-8-azabicyclo[3.2.1]octan-3-yl]methanol is a complex organic compound featuring a bicyclic structure with a nitrogen atom. This compound is part of the azabicyclo family, which is known for its significant pharmacological potential. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of drug discovery and synthetic organic chemistry.
Méthodes De Préparation
The synthesis of [8-(Cyclopropylmethyl)-8-azabicyclo[3.2.1]octan-3-yl]methanol typically involves the rearrangement of norbornadiene. This process includes a reaction with tosyl azide, proceeding through a (2 + 3)-cycloaddition to form a transient triazoline, which then undergoes ring-opening to yield the diazonium betaine . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.
Analyse Des Réactions Chimiques
[8-(Cyclopropylmethyl)-8-azabicyclo[3.2.1]octan-3-yl]methanol undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride are used to convert ketones or aldehydes into alcohols.
Substitution: Nucleophilic substitution reactions can occur, where halogens or other leaving groups are replaced by nucleophiles such as amines or thiols.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation might yield ketones, while reduction could produce alcohols.
Applications De Recherche Scientifique
This compound has a wide range of applications in scientific research:
Biology: The unique structure of this compound makes it a valuable tool in studying biological processes and interactions at the molecular level.
Medicine: Due to its pharmacological potential, it is explored for the development of new therapeutic agents, particularly in the treatment of neurological disorders.
Mécanisme D'action
The mechanism of action of [8-(Cyclopropylmethyl)-8-azabicyclo[3.2.1]octan-3-yl]methanol involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. This interaction can modulate the activity of these receptors, leading to various pharmacological effects. The compound’s bicyclic structure allows it to fit into receptor sites, influencing their activity and resulting in therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar compounds to [8-(Cyclopropylmethyl)-8-azabicyclo[3.2.1]octan-3-yl]methanol include other members of the azabicyclo family, such as tropane alkaloids. These compounds share a similar bicyclic structure but differ in their specific functional groups and pharmacological properties . The uniqueness of this compound lies in its specific cyclopropylmethyl group, which imparts distinct chemical and biological characteristics.
Propriétés
Formule moléculaire |
C12H21NO |
|---|---|
Poids moléculaire |
195.30 g/mol |
Nom IUPAC |
[8-(cyclopropylmethyl)-8-azabicyclo[3.2.1]octan-3-yl]methanol |
InChI |
InChI=1S/C12H21NO/c14-8-10-5-11-3-4-12(6-10)13(11)7-9-1-2-9/h9-12,14H,1-8H2 |
Clé InChI |
LXCQEVRFMKVSBM-UHFFFAOYSA-N |
SMILES canonique |
C1CC1CN2C3CCC2CC(C3)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


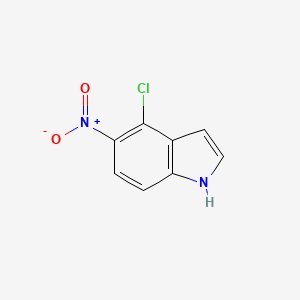
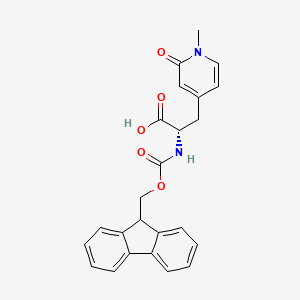



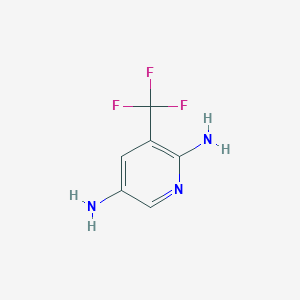
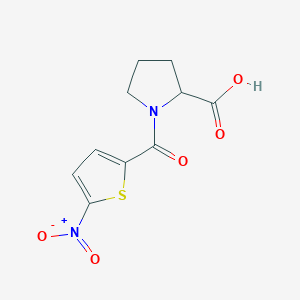

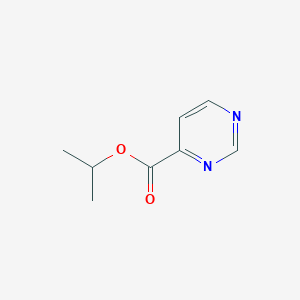

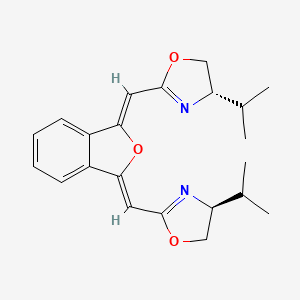

![(4,6-Dibromopyrazolo[1,5-a]pyridin-3-yl)methanol](/img/structure/B13656475.png)

